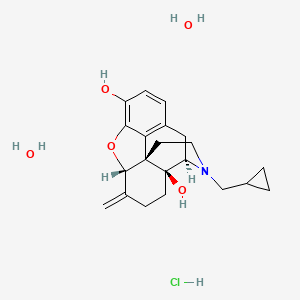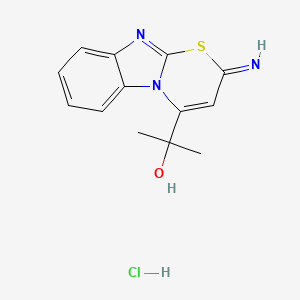
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride typically involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione. These reactions lead to the intramolecular heterocyclization to form the desired thiazino-benzimidazole structure . The chemical structure of the synthesized product is characterized by various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo(3,2-a)benzimidazole: This compound shares a similar core structure but differs in its substituents and functional groups.
Imidazo(2,1-b)(1,3)thiazines: These compounds also contain a fused heterocyclic ring system but have different chemical properties and applications.
Uniqueness
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
145316-21-8 |
|---|---|
Molecular Formula |
C13H14ClN3OS |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
2-(2-imino-[1,3]thiazino[3,2-a]benzimidazol-4-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H13N3OS.ClH/c1-13(2,17)10-7-11(14)18-12-15-8-5-3-4-6-9(8)16(10)12;/h3-7,14,17H,1-2H3;1H |
InChI Key |
NIBCBRKYSSLNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=N)SC2=NC3=CC=CC=C3N12)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


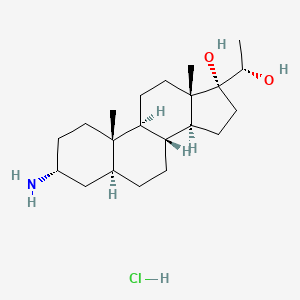

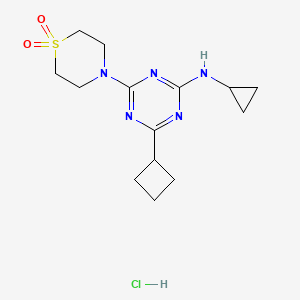

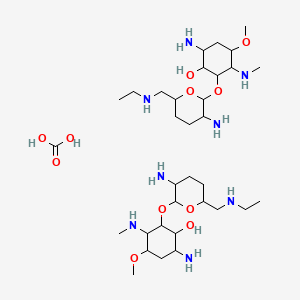

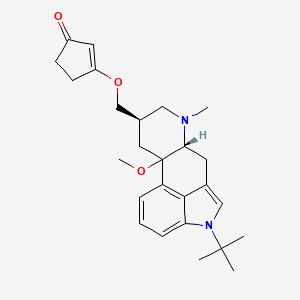


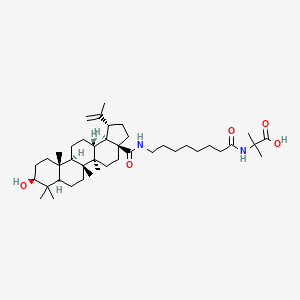
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
